molecular formula C7H3BrClFO B1288994 5-Bromo-2-fluorobenzoyl chloride CAS No. 773140-42-4

5-Bromo-2-fluorobenzoyl chloride

Cat. No.: B1288994
CAS No.: 773140-42-4
M. Wt: 237.45 g/mol
InChI Key: LEGBISULKASFCD-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzoyl chloride (5-BrFBC) is a versatile chemical compound that has a wide range of applications in scientific research and laboratory experiments. It is a colorless to pale yellow, volatile liquid with a molecular weight of 230.04 g/mol. 5-BrFBC is a chlorinated derivative of 5-bromo-2-fluorobenzaldehyde, which is a common reagent in organic synthesis. 5-BrFBC is used in the preparation of various fluorinated molecules and can act as a substrate for various enzyme-catalyzed reactions. This compound has been found to be useful in the synthesis of various medicines, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Molecular Conformational Studies

5-Bromo-2-fluorobenzoyl chloride, along with similar halogenated benzoyl chlorides, has been studied for its gas phase molecular structures and conformational compositions. Using gas electron diffraction and various computational methods, researchers have investigated the structural behavior of these molecules. They found that molecules like 2-fluorobenzoyl chloride exist in two stable non-planar conformers (anti and gauche) in the gas phase, and these conformations vary with the size of the ortho halogen atom. This research provides insights into the molecular behavior of halogenated benzoyl chlorides under different conditions (Johansen, Dahl, & Hagen, 2013).

Synthesis of Pharmacologically Active Derivatives

The compound has applications in the synthesis of pharmacologically active derivatives. Research has been conducted on creating various halogenobenzo[b]thiophen hydrochlorides, which are significant in pharmacology. These studies involve cyclization and bromination processes, showcasing the role of halogenated compounds like this compound in synthesizing complex organic structures with potential medicinal applications (Chapman, Clarke, & Sawhney, 1968).

Development of Clickable Reagents

This compound is also relevant in developing new clickable reagents for chemical synthesis. For instance, a new fluorosulfonylation reagent (1-Br-ESF) has been developed, which has potential as a tris-electrophile and sulfur(vi) fluoride exchange (SuFEx) clickable material. Such reagents are crucial for regioselective synthesis and functionalization in organic chemistry, demonstrating the importance of halogenated benzoyl chlorides in developing novel synthetic methodologies (Leng & Qin, 2018).

Safety and Hazards

5-Bromo-2-fluorobenzoyl chloride is classified as a hazardous chemical . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

5-Bromo-2-fluorobenzoyl chloride is primarily used as a laboratory chemical Benzoyl chloride compounds are generally known to react with amines, alcohols, and water, forming amides, esters, and acids respectively .

Mode of Action

The mode of action of this compound is largely dependent on its reactivity as an acyl chloride. Acyl chlorides are highly reactive due to the good leaving group (Cl-) and can readily undergo nucleophilic acyl substitution reactions . This allows the compound to interact with various biological targets such as amines and alcohols, leading to the formation of amides and esters respectively .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its lipophilicity, molecular size, and charge .

Result of Action

Safety data sheets indicate that the compound is corrosive and can cause severe skin burns and eye damage . This suggests that the compound’s primary biological effect is likely related to its reactivity and corrosive nature.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is known to react with water , suggesting that its activity could be influenced by the hydration level of the environment. Additionally, the compound’s reactivity suggests that it could potentially interact with various biological molecules, which could influence its action, efficacy, and stability.

Properties

IUPAC Name

5-bromo-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGBISULKASFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620517
Record name 5-Bromo-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773140-42-4
Record name 5-Bromo-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-fluorobenzoic acid (1.1 g, 5.2 mmol) in SOCl2 (11.8 g, 99 mmol) was warmed to 90° C. and was stirred for 2 h. The mixture was cooled to ambient temperature and was concentrated under reduced pressure. The residue was diluted with toluene (5 mL) and was concentrated under reduced pressure. This dilution with toluene and concentration was repeated two additional times to remove excess SOCl2. The crude acid chloride was carried on without purification or characterization.
Quantity
1.1 g
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reactant
Reaction Step One
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Quantity
11.8 g
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Synthesis routes and methods II

Procedure details

Oxalyl chloride (11.0 mL, 126 mmol) was added dropwise to a well stirred suspension of 5-bromo-2-fluoro-benzoic acid (25.0 g, 114 mmol) in dichloromethane (150 mL) and N,N-dimethylformamide (1.5 mL) at 0° C. The resulting mixture was allowed to gradually warm to room temperature. After 18 hours, the solid had gone into solution. The resulting light orange solution was concentrated under reduced pressure and was chased two times with diethyl ether to afford 5-bromo-2-fluoro-benzoyl chloride (27.0 g, quantitative yield) as a pale orange oil.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a suspension of 5-bromo-2-fluoro-benzoic acid (10.0 g, 45.7 mmol) in anhydrous dichloromethane (200 mL) was added oxalyl chloride (5.2 mL, 59.4 mmol) followed by addition of anhydrous DMF (0.2 mL). The reaction mixture was stirred at room temperature overnight, then concentrated to dryness in vacuo to give title compound in quantitative yield, which was used directly in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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